Comparative Metabolic Abundance: Zolpidem M-3 Metabolite vs. Alternative Clearance Pathways
As a major metabolite of Zolpidem, this compound is designated as 'M-3'. In vitro studies using human liver microsomes have quantified its relative abundance compared to other Zolpidem metabolic pathways. This quantitative distribution highlights its critical importance as a biomarker and an analytical standard for forensic and pharmacokinetic research [1].
| Evidence Dimension | Contribution to net intrinsic metabolic clearance of Zolpidem in human liver microsomes |
|---|---|
| Target Compound Data | The metabolic pathway producing M-3 ((5-Methylimidazo[1,2-a]pyridin-3-yl)methanol) accounted for >80% of net intrinsic clearance. |
| Comparator Or Baseline | The combined contributions of all other Zolpidem metabolic pathways accounted for <20% of net intrinsic clearance. |
| Quantified Difference | >4-fold higher contribution to Zolpidem clearance than all other metabolites combined. |
| Conditions | In vitro, human liver microsomes, kinetic analysis of Zolpidem biotransformation. |
Why This Matters
For analytical and forensic labs developing LC-MS/MS methods for Zolpidem detection, this compound is the single most abundant and analytically relevant metabolite, making its procurement essential for assay validation and accurate quantification.
- [1] Von Moltke, L. L., Greenblatt, D. J., Granda, B. W., Duan, S. X., Grassi, J. M., Venkatakrishnan, K., ... & Shader, R. I. (1999). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. British Journal of Clinical Pharmacology, 48(1), 89-97. View Source
